7-Ethyl-5-methylpyrazolo[1,5-a]pyridine
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Overview
Description
7-Ethyl-5-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The unique structure of this compound, which includes a fused pyrazole and pyridine ring, makes it an interesting subject for research.
Preparation Methods
The synthesis of 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylpyrazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
7-Ethyl-5-methylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and ethanol, as well as catalysts like palladium on carbon and bases like potassium carbonate. Major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives with potential biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown its potential as a lead compound for the development of new therapeutic agents targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine include other pyrazolo[1,5-a]pyridine derivatives, such as:
- 7-Methylpyrazolo[1,5-a]pyridine
- 5-Ethylpyrazolo[1,5-a]pyridine
- 7-Ethyl-5-methylpyrazolo[1,5-a]pyrimidine
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
7-ethyl-5-methylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-3-9-6-8(2)7-10-4-5-11-12(9)10/h4-7H,3H2,1-2H3 |
InChI Key |
RKCUYBXGCPLBBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC2=CC=NN21)C |
Origin of Product |
United States |
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